molecular formula C17H24N4O2 B3239195 Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate CAS No. 1420812-08-3

Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate

Cat. No.: B3239195
CAS No.: 1420812-08-3
M. Wt: 316.4 g/mol
InChI Key: SSYLLYZOEOQRNX-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate is a chemical compound of significant interest in medicinal chemistry and oncology research. This piperidine-carbamate derivative, characterized by its 3-cyanopyridin-2-yl substituent, serves as a key synthetic intermediate and potential precursor in the development of novel therapeutic agents. While specific biological data for this exact compound is limited in public sources, its core structural features are prominently featured in advanced pharmaceutical research. Piperidine derivatives with similar architectures, particularly those incorporating cyano-pyridine motifs, are actively investigated as potent inhibitors of biologically significant targets . Specifically, related compounds have demonstrated promise as METTL3 inhibitors, targeting the N6-adenosine-methyltransferase enzyme which plays a crucial oncogenic role in regulating cancer cell proliferation, metabolism, and survival . Furthermore, structurally analogous piperidine compounds are being explored as PARP7 inhibitors, representing an emerging therapeutic strategy in oncology aimed at disrupting cellular stress response pathways in cancer cells . The presence of both the tert-butyl carbamate group, which can enhance cellular permeability and metabolic stability, and the cyanopyridine moiety, which can engage in critical hydrogen bonding interactions within enzyme active sites, makes this compound a valuable scaffold for drug discovery. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is supplied with high purity and is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult all relevant safety data sheets prior to use.

Properties

IUPAC Name

tert-butyl N-[[1-(3-cyanopyridin-2-yl)piperidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-12-14-8-4-5-10-21(14)15-13(11-18)7-6-9-19-15/h6-7,9,14H,4-5,8,10,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLLYZOEOQRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901122020
Record name Carbamic acid, N-[[1-(3-cyano-2-pyridinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420812-08-3
Record name Carbamic acid, N-[[1-(3-cyano-2-pyridinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420812-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(3-cyano-2-pyridinyl)-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901122020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N4O2C_{17}H_{24}N_{4}O_{2}, with a molecular weight of approximately 316.4 g/mol. It features a piperidine ring substituted with a cyanopyridine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC17H24N4O2
Molecular Weight316.4 g/mol
Purity≥ 95%
CAS Number1420978-94-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The presence of the cyanopyridine group enhances its binding affinity and selectivity towards specific receptors.

Target Interactions

Research indicates that compounds similar to this compound have been utilized as chemoselective reagents for amines, suggesting potential applications in drug design and synthesis .

Pharmacological Studies

  • GPR119 Agonism : The compound has been evaluated for its activity as a GPR119 agonist, which is a promising target for the treatment of type 2 diabetes. Agonists of this receptor promote insulin secretion and improve glucose tolerance .
  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, revealing moderate activity that warrants further investigation into its potential as an anticancer agent .

Case Study 1: GPR119 Activation

A study demonstrated that this compound effectively activates GPR119 in cellular assays, leading to increased insulin secretion in pancreatic beta cells. This finding highlights its potential utility in diabetes management .

Case Study 2: Cytotoxic Evaluation

In another investigation, the compound was tested against several cancer cell lines, including breast and prostate cancer models. The results indicated that it inhibits cell proliferation at micromolar concentrations, suggesting a need for optimization to enhance potency .

Q & A

Q. Q1. What are the primary synthetic routes for tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Coupling of tert-butyl carbamate derivatives with functionalized pyridine intermediates (e.g., 3-cyanopyridine) under palladium-catalyzed conditions (e.g., Pd₂(dba)₃/BINAP) .

Amine protection/deprotection strategies (e.g., using HCl/MeOH for carbamate cleavage) .
Key factors affecting yield:

  • Catalyst selection : Palladium catalysts improve cross-coupling efficiency but may require inert atmospheres (N₂/Ar) .
  • Temperature control : Reactions often proceed at 60–100°C; higher temperatures risk decomposition .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/hexane) is critical for isolating high-purity products (>95%) .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Standard analytical workflows include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm tert-butyl group (δ ~1.4 ppm for CH₃) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry (ESI+) : Validate molecular weight (e.g., [M + H]+ peaks) .
  • HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~8–12 min) .

Q. Q3. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH sensitivity : The carbamate group hydrolyzes under strongly acidic/basic conditions (pH <3 or >10), requiring neutral buffers for biological assays .
  • Thermal stability : Store at –20°C in anhydrous DMSO or acetonitrile to prevent degradation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported reaction yields for similar carbamate-pyridine derivatives?

Methodological Answer: Discrepancies often arise from:

  • Byproduct formation : Nitro reduction intermediates (e.g., Fe/NH₄Cl systems) may generate unwanted amines; optimize stoichiometry and reaction time .
  • Catalyst variability : Batch-dependent Pd catalyst activity can alter yields; pre-activate catalysts with ligands (e.g., BINAP) .
    Recommended approach :

Replicate published protocols with exact reagent sources (e.g., Sigma-Aldrich Pd₂(dba)₃).

Use in situ monitoring (TLC/LC-MS) to identify side reactions .

Q. Q5. What experimental design principles apply to studying this compound’s interactions with biological targets?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs due to the pyridine-carbamate scaffold’s affinity for ATP-binding pockets .
  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization with recombinant proteins (e.g., IC₅₀ determination) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. Q6. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., prioritize substituents at the 3-cyano position) .
  • ADMET prediction : SwissADME or ADMETLab to optimize logP (target 2–4) and reduce hERG liability .
  • QSAR models : Corrogate substituent effects (e.g., tert-butyl vs. cyclopropane carbamates) on solubility and potency .

Critical Research Gaps

  • Mechanistic studies : Limited data on the compound’s off-target effects (e.g., cytochrome P450 inhibition) .
  • In vivo efficacy : No published pharmacokinetic profiles in animal models; prioritize rodent studies with IV/PO dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate
Reactant of Route 2
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Tert-butyl ((1-(3-cyanopyridin-2-yl)piperidin-2-yl)methyl)carbamate

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